Bismuth (III) nitrate oxide

Description

Properties

Molecular Formula |

Bi5H17N4O22 |

|---|---|

Molecular Weight |

1470.05 g/mol |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+1;4*-1;;;;;;;;;;/p-1 |

InChI Key |

HVRSTLCKIBWUMG-UHFFFAOYSA-M |

Canonical SMILES |

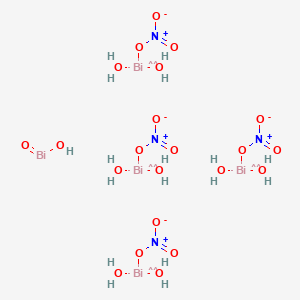

[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O |

Origin of Product |

United States |

Synthesis Methodologies and Process Control of Bismuth Iii Nitrate Oxide and Bismuth Based Materials

Hydrolytic Precipitation Techniques

Hydrolytic precipitation is a prominent and widely employed method for the synthesis of bismuth (III) nitrate (B79036) oxide and related bismuth-based materials. This technique relies on the hydrolysis of bismuth (III) nitrate solutions, a process that is highly sensitive to reaction conditions and leads to the formation of various basic bismuth nitrate polymorphs.

Aqueous Hydrolysis of Bismuth (III) Nitrate Solutions

The synthesis of bismuth (III) compounds, including basic nitrates, frequently commences with the hydrolytic processing of nitric acid solutions containing metallic bismuth. sibran.ru Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common precursor which readily undergoes hydrolysis in aqueous environments. researchgate.netwikipedia.org The hydrolysis of Bi(NO₃)₃ in aqueous solution can yield a series of hexanuclear bismuth oxido nitrates, such as Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. acs.orgnih.gov This process is complex, and the composition of the resulting precipitate is highly dependent on the solution's pH. researchgate.net

The general approach involves dissolving a bismuth salt, typically bismuth (III) nitrate pentahydrate, in an acidic solution to prevent premature precipitation. matec-conferences.orglibretexts.org Subsequently, the addition of water or a basic solution induces hydrolysis, leading to the precipitation of basic bismuth nitrates. sibran.rusibran.ru For instance, the compound Bi₆O₅(OH)₃₅·3H₂O can be readily obtained through the hydrolysis of bismuth(III) nitrate solutions with sodium hydroxide (B78521). researchgate.netrsc.org

Influence of pH and Molar Ratio on Hydrolysis Products

The pH of the reaction medium and the molar ratios of the reactants are critical parameters that dictate the composition and crystalline structure of the hydrolysis products. researchgate.net Depending on the pH of the nitric acid solution and the Bi:nitrate molar ratio, different cluster ions can be preferentially formed. researchgate.net For example, at a pH range of 0.55 to 1.0, the hydrolytic precipitation of bismuth from nitrate solutions by adding water or an ammonium (B1175870) carbonate solution yields the oxohydroxonitrate form Bi₆O₅(OH)₃₅·3H₂O. sibran.ru

As the pH of the mixture increases, for instance by the addition of an aqueous sodium hydroxide solution, different polymorphs can be formed. matec-conferences.org Between pH 3 and 6 at room temperature, an X-ray amorphous oxohydroxonitrate, Bi₆O₆(OH)₂₄·2H₂O, has been observed to form. matec-conferences.org The degree of bismuth precipitation is also significantly influenced by pH, with nearly complete precipitation (99.99%) achievable at a pH of 3. sibran.ru

The molar ratio of reactants, such as the ratio of a precipitating agent to the bismuth salt, also plays a crucial role. For example, in the synthesis of bismuth (III) tartrates from nitrate solutions, the conditions for the formation of different products were determined by varying the molar ratios of the reactants. researchgate.net

Role of Water and Ammonium Carbonate in Precipitation

Water acts as the primary agent for hydrolysis in these synthesis methods. Diluting a bismuth-containing nitric acid solution with water is a key step to initiate the precipitation of basic bismuth nitrates. sibran.rumatec-conferences.org The volume ratio of water to the bismuth-containing solution can be a controlled parameter to influence the outcome of the precipitation. sibran.ru

Ammonium carbonate is also utilized as a precipitating agent in the hydrolytic purification of bismuth. sibran.rusibran.ru The addition of an ammonium carbonate solution to a bismuth nitrate solution can effectively induce the precipitation of basic bismuth nitrates. sibran.ru Studies have shown that as the concentration of ammonium carbonate in the system increases, the pH of the pulp rises, leading to a decrease in the nitrate ion to bismuth ratio in the precipitate and an increase in the carbonate ion to bismuth ratio. sibran.ru At a pH ≥ 8.0, the nitrate ions can be completely substituted by carbonate ions, resulting in the formation of bismuth oxocarbonate ((BiO)₂CO₃). sibran.rumatec-conferences.org

Formation of Basic Bismuth Nitrate Polymorphs via Hydrolysis

The hydrolysis of bismuth (III) nitrate solutions is known to produce a variety of basic bismuth nitrate (BBN) polymorphs. researchgate.netresearchgate.net The specific polymorph obtained is a function of the synthesis conditions. Over twenty different basic bismuth nitrates have been described in the literature, each with a composition determined by the synthetic conditions. researchgate.net

Several specific polymorphs have been synthesized and characterized. For instance, Bi₆O₅(OH)₃₅·3H₂O is readily formed by hydrolysis with sodium hydroxide or through homogeneous hydrolysis with dilute urea (B33335) solutions. researchgate.netrsc.org Another polymorph, Bi₆O₆(OH)₃₃·1.5H₂O, is obtained via hydrothermal synthesis at 190 °C from either Bi(NO₃)₃·5H₂O or from Bi₆O₅(OH)₃₅·3H₂O. researchgate.netrsc.org A third polymorph, Bi₆O₅(OH)₃₅·2H₂O, was synthesized at 100 °C from an aqueous solution containing bismuth(III) nitrate and urea. researchgate.netrsc.org

The hydrolysis of Bi(NO₃)₃ can also lead to the formation of novel polynuclear basic bismuth nitrates, including Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. acs.orgnih.gov Further variation of hydrolysis conditions can produce even larger bismuth oxido nitrate clusters. acs.orgnih.gov

Table 1: Influence of pH on Bismuth Precipitation

| pH | Degree of Bismuth Precipitation (%) | Residual Bismuth Concentration (g/L) | Reference |

|---|---|---|---|

| 0.8-1 | 93-97 (at 20-25 °C) | 5-10 | sibran.ru |

| 0.8-1 | 97-99 (at 60 °C) | 2-5 | sibran.ru |

| 3 | 99.99 | ~0.05 | sibran.ru |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of well-defined nanoparticles and nanostructures of bismuth (III) nitrate oxide and other bismuth-based materials. These methods involve carrying out the synthesis in a sealed vessel under elevated temperature and pressure, which can significantly influence the crystallinity, morphology, and size of the resulting products.

Synthesis of Nanoparticles and Nanostructures

Bismuth oxide (Bi₂O₃) nanoparticles can be synthesized via a facile hydrolysis solvothermal route using a solution of bismuth nitrate pentahydrate in ethylene (B1197577) glycol at temperatures ranging from 120-150°C. eemj.eutuiasi.ro This method involves the self-hydrolysis of the bismuth precursor followed by solvothermal dehydration and crystallization, without the need for catalysts or additives. tuiasi.ro The reaction temperature, duration, and initial solution concentration are key factors that influence the formation of the Bi₂O₃ nanoparticles. tuiasi.ro

Hydrothermal synthesis has also been employed to produce Bi₂O₃ nanoparticles. scispace.com In a typical hydrothermal process, bismuth (III) nitrate is dissolved in nitric acid, followed by the addition of a precipitating agent like sodium hydroxide. scispace.com The resulting mixture is then subjected to hydrothermal treatment. This method has been used to successfully synthesize Bi₂O₃ nanoparticles with good efficiency for photocatalytic applications. scispace.com Similarly, bismuth oxide nanosheets have been synthesized using the hydrothermal method with Bi(NO₃)₃ and ammonium hydroxide as raw materials. researchgate.net

The solvothermal reduction of Bi³⁺ from bismuth (III) nitrate pentahydrate in ethylene glycol, which acts as both the solvent and the reducing agent, can produce bismuth nanoparticles with diameters in the range of 75–103 nm at a reduction temperature of 200°C. researchgate.net The thermal reduction temperature and the initial bismuth nitrate concentration are critical parameters for controlling the phase composition and crystal size. researchgate.net Another solvothermal process using ethylene glycol and ethyl alcohol as solvents at 120°C has been used to prepare bismuth oxide nanoparticles with diameters of about 50-100 nm. atlantis-press.com

Table 2: Synthesis of Bismuth-Based Nanoparticles

| Synthesis Method | Precursor(s) | Solvent(s) | Temperature (°C) | Resulting Nanostructure | Size | Reference |

|---|---|---|---|---|---|---|

| Hydrolysis Solvothermal | Bismuth nitrate pentahydrate | Ethylene glycol | 120-150 | Bismuth oxide (Bi₂O₃) nanoparticles | 13.4 – 30.7 nm | tuiasi.ro |

| Hydrothermal | Bismuth (III) nitrate, Sodium hydroxide | Water | - | Bismuth oxide (Bi₂O₃) nanoparticles | - | scispace.com |

| Hydrothermal | Bismuth (III) nitrate, Ammonium hydroxide | Water | - | Bismuth oxide (Bi₂O₃) nanosheets | - | researchgate.net |

| Solvothermal Reduction | Bismuth (III) nitrate pentahydrate | Ethylene glycol | 200 | Bismuth nanoparticles | 75-103 nm | researchgate.net |

| Solvothermal | Bismuth (III) nitrate pentahydrate | Ethylene glycol, Ethyl alcohol | 120 | Bismuth oxide nanoparticles | 50-100 nm | atlantis-press.com |

Impact of Reaction Temperature and Duration

The reaction temperature and duration are critical parameters in the synthesis of this compound and other bismuth-based materials, significantly influencing the phase, crystallinity, and morphology of the final product. researchgate.netresearchgate.net Precise control over these factors allows for the tailoring of material properties for specific applications.

In hydrothermal and solvothermal synthesis, temperature plays a pivotal role in the formation and phase transformation of bismuth compounds. For instance, in the solvothermal synthesis of bismuth oxide (Bi₂O₃) nanoparticles from bismuth nitrate pentahydrate in ethylene glycol, the reaction temperature is a key factor. researchgate.net While Bi₂O₃ can be formed at temperatures around 140°C, an increase to 150°C can lead to the partial reduction of bismuth oxide to metallic bismuth. researchgate.net The duration of the reaction also affects the morphology and crystal size. Longer reaction times in hydrothermal synthesis have been shown to promote the formation of two-dimensional structures, such as nanosheets. bohrium.com

Studies have demonstrated a direct correlation between reaction temperature and the size of the resulting nanoparticles. Generally, an increase in the hydrothermal reaction temperature leads to an increase in the average particle size. acs.org For example, in one study, the average size of bismuth oxide nanorods increased from 190 nm to 320 nm as the temperature was raised from 70°C to 120°C. acs.org Similarly, extended reaction times can also lead to the formation of larger nanoparticles. acs.org

The interplay between temperature and time is crucial for achieving the desired phase. For example, a bismuth-based metal-organic framework (MOF) can be prepared under solvothermal conditions at 100°C for 3 hours, which can then be converted to bismuth oxide nanoparticles through calcination at 550°C for 5 hours. acs.org In the synthesis of bismuth sulfide (B99878) nanorods, a calcination duration of 2 hours at 400°C was sufficient for the complete decomposition of the precursor to the desired orthorhombic phase. northumbria.ac.uk

The following table summarizes the impact of temperature and duration on the synthesis of bismuth-based materials based on various research findings.

Table 1: Effect of Temperature and Duration on Bismuth-Based Material Synthesis

| Precursor | Synthesis Method | Temperature (°C) | Duration | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Bismuth nitrate pentahydrate | Solvothermal | 120-150 | - | Bismuth oxide nanoparticles | Temperature influences phase purity; higher temperatures can cause reduction to metallic Bi. researchgate.net | researchgate.net |

| Bismuth tris-diethyldithiocarbamate | Hydrothermal | 180 | 6-24 h | Bismuth sulfide particles | Increased time and temperature lead to the formation of 2D particles. bohrium.com | bohrium.com |

| Bismuth nitrate pentahydrate | Hydrothermal | 70-120 | 4 h | Bismuth oxide nanorods | Nanoparticle size increases with increasing temperature. acs.orgunict.it | acs.orgunict.it |

| Bismuth-based MOF | Solvothermal/Calcination | 100 / 550 | 3 h / 5 h | Bismuth oxide nanoparticles | Specific temperature and time are required for MOF synthesis and subsequent conversion. acs.org | acs.org |

| Bismuth N-ethyl cyclohexyl dithiocarbamate | Thermal Decomposition | 400 | 2 h | Bismuth sulfide nanorods | Sufficient duration at a specific temperature is needed for complete precursor decomposition. northumbria.ac.uk | northumbria.ac.uk |

Control of Initial Solution Concentration and Solvent Systems

The initial concentration of precursors and the choice of solvent system are fundamental variables that exert significant control over the synthesis of this compound and related bismuth compounds. These factors directly influence the nucleation and growth kinetics, thereby affecting the particle size, morphology, and even the chemical composition of the final product. researchgate.net

The concentration of the bismuth precursor, typically bismuth nitrate, has a notable impact on the crystallite size of the resulting nanoparticles. researchgate.net Research has shown that in the hydrothermal synthesis of bismuth oxide, an increase in the initial bismuth nitrate concentration leads to a decrease in the crystallite size of the nanoparticles. researchgate.net This phenomenon is attributed to a higher nucleation rate compared to the growth rate at higher precursor concentrations, which results in the formation of smaller initial particles. researchgate.net For instance, crystallite sizes of bismuth oxide nanoparticles have been controlled in the range of 13.4 to 30.7 nm by varying the initial bismuth nitrate concentrations from 0.3 mol/L to 0.05 mol/L, respectively. researchgate.net

The solvent system employed in the synthesis plays a crucial role in determining the phase and morphology of the product. In solvothermal methods, organic solvents like ethylene glycol and ethyl alcohol have been utilized to produce bismuth oxide nanoparticles. unict.it The use of ethylene glycol can also help prevent the premature hydrolysis of bismuth nitrate pentahydrate. unict.it The choice of solvent can be even more complex, involving mixtures that also act as reagents. For example, a combination of dichloromethane (B109758) and N,N-dimethylformamide has been used in the solvothermal synthesis of bismuth-based halide perovskites. northumbria.ac.uk

Furthermore, the type of base and solvent used in conjunction can lead to the formation of different bismuth compounds. A facile solution crystallization route using bismuth nitrate pentahydrate as the precursor demonstrated that varying the base (e.g., hexamethylenetetramine or ammonia) and the solvent (e.g., 2-methoxyethanol (B45455) or ethylene glycol) resulted in the selective synthesis of different compounds, including basic bismuth nitrate ([Bi₆O₆(OH)₂(NO₃)₄·2H₂O]), δ-Bi₂O₃, β-Bi₂O₃, and Bi₅O₇NO₃. nist.gov The pH of the solution, which is influenced by the concentration of acidic or basic components, is also a critical factor. For example, in the Bi₂O₃-H₂O-HNO₃ system, the concentration of nitric acid dictates whether basic bismuth nitrate or bismuth nitrate pentahydrate is formed. bohrium.com

The following table provides examples of how different solution concentrations and solvent systems affect the synthesis of bismuth-based materials.

Table 2: Influence of Solution Concentration and Solvent Systems on Bismuth-Based Material Synthesis

| Precursor | Solvent/Reagents | Concentration | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Bismuth nitrate pentahydrate | Ethylene glycol | 0.05 - 0.3 mol/L | Bismuth oxide nanoparticles | Crystallite size decreases with increasing initial concentration. researchgate.net | researchgate.net |

| Bismuth nitrate pentahydrate | Ethylene glycol, Ethyl alcohol | - | Bismuth oxide nanoparticles | Solvothermal synthesis is facilitated by these organic solvents. unict.it | unict.it |

| - | Dichloromethane/N,N-dimethylformamide | - | Bismuth-based halide perovskite | Solvent mixture also acts as a reagent in the solvothermal process. northumbria.ac.uk | northumbria.ac.uk |

| Bismuth nitrate pentahydrate | 2-methoxyethanol/H₂O, Hexamethylenetetramine | - | Basic bismuth nitrate | Specific solvent and base combination yields a particular bismuth compound. nist.gov | nist.gov |

| Bismuth nitrate pentahydrate | Ethylene glycol/H₂O, Hexamethylenetetramine | pH ≈ 6 | δ-Bi₂O₃ | Changing the solvent from 2-methoxyethanol to ethylene glycol results in a different phase. nist.gov | nist.gov |

| Bismuth oxide | Nitric acid/Water | Variable HNO₃ concentration | Basic bismuth nitrate or Bismuth nitrate pentahydrate | The concentration of nitric acid determines the final product. bohrium.com | bohrium.com |

Microwave-Assisted Hydrothermal Methods for Enhanced Morphology

Microwave-assisted hydrothermal synthesis has emerged as a rapid and efficient technique for the production of bismuth-based materials with controlled and often enhanced morphologies. This method utilizes microwave irradiation to achieve uniform and rapid heating of the reaction mixture, which can significantly accelerate the nucleation and growth of crystals, leading to shorter reaction times and improved product characteristics compared to conventional heating methods. researchgate.netacs.org

The application of microwave energy can have a profound effect on the morphology and phase of the synthesized materials. For instance, the power level of the microwave irradiation can be used to control the size of elemental bismuth spheres and can even determine whether the final product is metallic bismuth or bismuth oxide. bohrium.com In the synthesis of bismuth oxide, microwave-assisted methods have been shown to produce single-phase, ultrafine powders, with the pH of the solution being a critical parameter for controlling the resulting phase. unict.it The rapid and homogeneous heating provided by microwaves can directly influence the nucleation process, often leading to the formation of smaller and more stable nanoparticles in a significantly shorter time. researchgate.netnorthumbria.ac.uk

This technique has been successfully employed to create a variety of complex and well-defined morphologies. For example, bismuth titanate nanosheets have been synthesized using a microwave-initiated combustion method, a process that takes only minutes compared to the hours or days required by other methods. researchgate.net In another study, pure-phase bismuth ferrite (B1171679) (BiFeO₃) microflowers were synthesized in just three minutes by optimizing the microwave power and the concentration of the mineralizer (KOH). researchgate.net The rapid crystallization process facilitated by microwave heating is a key advantage, as demonstrated in the synthesis of Bi₂CrO₆ crystals where sharp diffraction peaks appeared within 8.5 minutes. acs.org

The following table summarizes the outcomes of using microwave-assisted hydrothermal methods for the synthesis of various bismuth-based materials.

Table 3: Enhanced Morphology of Bismuth-Based Materials via Microwave-Assisted Synthesis

| Precursor(s) | Microwave Power/Time | Product | Morphology | Key Finding | Reference |

|---|---|---|---|---|---|

| Bismuth and titanium precursors | - | Bismuth titanate | Nanosheets | Rapid synthesis (minutes) compared to conventional methods. researchgate.net | researchgate.net |

| Bismuth oxide | 120-1200 W | Elemental Bismuth or Bismuth oxide | Spheres or Flakes | Microwave power level controls the product's phase and morphology. bohrium.com | bohrium.com |

| Bismuth nitrate | - | Bismuth oxide | Ultrafine powder | pH is a key factor in determining the phase of the product. unict.it | unict.it |

| Bismuth nitrate pentahydrate | 450 W / 5 min | Bismuth nanoparticles | Spherical | Microwave irradiation leads to rapid formation of small, stable nanoparticles. northumbria.ac.uk | northumbria.ac.uk |

| Bismuth and Chromium precursors | - | Bismuth chromate (B82759) (Bi₂CrO₆) | Crystals with high crystallinity and uniform morphology | Rapid crystallization is achieved within minutes. acs.org | acs.org |

| BiCl₃, FeCl₃·6H₂O | 800 W / 3 min | Bismuth ferrite (BiFeO₃) | Microflowers | Pure-phase material synthesized in a very short reaction time. researchgate.net | researchgate.net |

Electrochemical Synthesis Methods

Galvanostatic Electrodeposition from Acidic Bismuth (III) Solutions

Galvanostatic electrodeposition, a technique where a constant current is applied to the working electrode, is a widely utilized method for the synthesis of bismuth and bismuth-based materials from acidic solutions containing bismuth (III) ions. This approach offers precise control over the deposition rate and, consequently, the thickness and morphology of the resulting films. The precursor for the bismuth (III) ions is often bismuth nitrate dissolved in an acidic electrolyte, typically nitric acid, to prevent the hydrolysis and precipitation of bismuth salts. researchgate.netbohrium.com

The electrodeposition of bismuth from these acidic nitrate solutions has been shown to be a viable process for producing a range of bismuth-containing materials. researchgate.net Studies have demonstrated the successful deposition of elemental bismuth films from such electrolytes. researchgate.netbohrium.comresearchgate.net The process can be highly efficient, with current efficiencies of 100% reported for bismuth deposition on gold electrodes, indicating that the applied current is solely used for the reduction of Bi³⁺ ions to metallic bismuth without significant side reactions like nitrate reduction on certain substrates. researchgate.netbohrium.com

This method is not limited to the deposition of pure bismuth. By co-depositing with other metallic precursors, bismuth-containing alloys and compounds can be synthesized. For example, bismuth telluride (Bi₂Te₃) films have been prepared by both galvanostatic and potentiostatic methods from nitric acid solutions containing both bismuth and tellurium precursors. nist.gov The galvanostatic mode is particularly noted for its ability to easily control the film morphology and thickness by adjusting parameters such as the deposition current and time. nist.gov

The versatility of galvanostatic electrodeposition is further highlighted by its application in creating complex, three-dimensional structures. For instance, hexagon-shaped bismuth nano- and micro-architectures have been successfully electrodeposited onto copper electrodes from a nitrate bath under constant current conditions. acs.org The morphology of these structures can be tuned by controlling the deposition rate. acs.org

Influence of Current Density and Electrode Material on Product Characteristics

Current Density: The applied current density directly affects the rate of deposition and the overpotential at the electrode surface, which in turn governs the nucleation and growth mechanism of the deposit. northumbria.ac.uk Generally, lower current densities tend to produce smoother and more uniform films. northumbria.ac.uk For instance, in the electrodeposition of bismuth films, current densities of 1.5 mA/cm² and 2.5 mA/cm² yielded the brightest and smoothest films, whereas higher current densities (above 10 mA/cm²) resulted in significantly rougher surfaces. northumbria.ac.uk In some systems, increasing the current density can lead to a decrease in the grain size of the deposit. bohrium.com This is often attributed to an increased rate of nucleation of new crystals over the growth of existing ones at higher overpotentials. bohrium.com The current density can also impact the chemical composition of the deposit, especially in alloy or compound deposition. For example, in the electrodeposition of Sn-Bi alloys, the composition of the deposit can be influenced by the applied current density. acs.org

Electrode Material: The substrate on which the deposition occurs plays a crucial role in the initial stages of film growth and can influence the morphology and adhesion of the deposit. The size and shape of electrodeposited bismuth particles have been shown to be strongly dependent on the electrode material used, with different morphologies observed on platinum (Pt), gold (Au), aluminum (Al), and indium tin oxide (ITO) electrodes. researchgate.net The interaction between the deposited material and the substrate can affect the nucleation process. For example, the nucleation of bismuth on a gold electrode has been observed to be instantaneous. researchgate.net The choice of electrode material can also be critical for the successful deposition of certain materials. While bismuth electrodeposition on a gold surface may be successful, deposition on titanium under the same conditions can be challenging. acs.org

The following table summarizes the effects of current density and electrode material on the characteristics of electrodeposited bismuth-based materials.

Table 4: Effect of Current Density and Electrode Material on Electrodeposited Bismuth

| Parameter | Variation | Substrate | Product | Observed Effect | Reference |

|---|---|---|---|---|---|

| Current Density | 1.5 - 180 mA/cm² | Gold-plated steel | Bismuth film | Lower current densities (e.g., 1.5 mA/cm²) produce smoother, more uniform films. northumbria.ac.uk | northumbria.ac.uk |

| Current Density | 0.18 - 70.0 mA/cm² | - | Bismuth film | Increasing current density leads to a decrease in grain size and a change in grain shape. bohrium.com | bohrium.com |

| Electrode Material | Pt, Au, Al, ITO | - | Metallic Bismuth | The size and morphology of the deposited particles are strongly dependent on the electrode material. researchgate.net | researchgate.net |

| Electrode Material | Gold vs. Titanium | - | Bismuth | Successful deposition on gold, but little to no deposition on titanium under the same conditions. acs.org | acs.org |

| Current Density | 10 - 100 mA cm⁻² | - | Bismuth (III) oxide precursor | Affects surface morphology and chemical composition of the as-deposited material. researchgate.netunict.it | researchgate.netunict.it |

Post-Deposition Thermal Treatment for Material Transformation

Post-deposition thermal treatment, or annealing, is a crucial step in the synthesis of many bismuth-based materials prepared by electrodeposition. The as-deposited material is often a precursor, which can be amorphous or a mixture of phases, and requires a subsequent heat treatment to transform it into the desired crystalline compound with the target properties. researchgate.net This thermal processing allows for the control of crystallinity, grain size, and phase composition of the final material. northumbria.ac.uknih.gov

The annealing temperature and atmosphere are critical parameters that dictate the outcome of the transformation. For instance, electrodeposited precursors consisting of amorphous bismuth and molybdenum oxides can be converted into crystalline bismuth molybdate (B1676688) nanowires by annealing at 450°C in an air atmosphere. researchgate.net Similarly, electrodeposited bismuth-copper films can be thermally oxidized to form bismuth-copper oxide. urfu.ru In the synthesis of bismuth vanadate (B1173111) (BiVO₄), an electrodeposited bismuth film is first prepared and then subjected to thermal oxidation to form the final compound. researchgate.net The annealing temperature in this case not only facilitates the oxidation but also influences the grain size and crystallinity of the BiVO₄ film, which in turn affects its photoelectrochemical performance. northumbria.ac.uknih.gov

The annealing atmosphere can also be tailored to achieve specific outcomes. For example, annealing a sol-gel derived bismuth oxynitrate precursor in a forming gas (a mixture of hydrogen and nitrogen) at 350°C can lead to the formation of β-Bi₂O₃, a phase that may not be obtained by annealing in air or nitrogen alone at the same temperature. unict.it This reactive annealing can also introduce oxygen vacancies into the material, which can enhance its electrochemical properties. unict.it

The following table provides examples of how post-deposition thermal treatment is used to transform electrodeposited bismuth precursors.

Table 5: Material Transformation via Post-Deposition Thermal Treatment

| As-Deposited Precursor | Annealing Temperature (°C) | Atmosphere | Final Product | Transformation/Effect | Reference |

|---|---|---|---|---|---|

| Amorphous Bismuth and Molybdenum Oxides | 450 | Air | Bismuth molybdate nanowires | Crystallization and morphological transformation from spheres to nanowires. researchgate.net | researchgate.net |

| Bismuth oxynitrate (sol-gel) | 350 | Forming Gas (H₂/N₂) | β-Bi₂O₃ with Bi⁰ | Controlled phase production and formation of a nanocrystalline porous structure. unict.it | unict.it |

| Bismuth film | 400 - 540 | Air | Bismuth vanadate (BiVO₄) | Higher temperatures lead to larger grain size and improved crystallinity. northumbria.ac.uknih.gov | northumbria.ac.uknih.gov |

| Bismuth-Copper film | - | - | Bismuth-Copper Oxide | Thermal oxidation of the metallic precursor film. urfu.ru | urfu.ru |

| Bismuth film | - | Vacuum | Bismuth film | Annealing improves crystal structure, leading to lower resistivity and higher magnetoresistance. jyu.fi | jyu.fi |

Solution Combustion and Thermal Decomposition Routes

Solution combustion and thermal decomposition represent versatile and widely employed methods for the synthesis of bismuth oxide materials. These techniques offer control over the physicochemical properties of the final product through the careful manipulation of reaction parameters.

In the solution combustion synthesis of bismuth oxide, the ratio of fuel to oxidant (often denoted by the equivalence ratio, ϕ) is a critical parameter that significantly influences the resulting material's properties and photocatalytic efficacy. The fuel acts as a reducing agent, while the metal nitrate (e.g., bismuth nitrate) serves as the oxidant. The exothermicity of the reaction is largely governed by this ratio.

Research has shown that varying the fuel-oxidant ratio can alter the particle size, morphology, and crystal structure of the synthesized bismuth oxide. For instance, in studies using citric acid as the fuel and bismuth nitrate pentahydrate as the oxidant, different fuel-oxidant ratios (ϕ > 1, ϕ = 1, and ϕ < 1) yielded products with distinct particle sizes. Specifically, the particle sizes were observed to be in the ranges of 5-8 μm, 6-10 μm, and 9-14 μm for ϕ > 1, ϕ = 1, and ϕ < 1, respectively. chemmethod.com Interestingly, the product synthesized with a fuel-rich ratio (ϕ > 1) exhibited the highest photocatalytic activity in the degradation of methyl orange. chemmethod.com This enhanced activity is attributed to the smaller particle size and potentially higher surface area generated under fuel-rich conditions, as the larger amount of fuel leads to the formation of more gaseous products, which can inhibit particle growth. rasayanjournal.co.in

Similarly, when glycine (B1666218) was used as the fuel, the fuel-oxidant ratio also played a crucial role. A study investigating ratios of ϕ > 1, ϕ = 1, and ϕ < 1 found that the sample with a stoichiometric ratio (ϕ = 1) displayed the best photocatalytic activity for the degradation of various organic dyes, including remazol black B, methyl orange, and rhodamine B. deswater.com This particular sample also exhibited the smallest particle size among the three ratios tested. deswater.com

The fuel-oxidant ratio can also influence the crystalline phase of the resulting bismuth oxide. For example, when citric acid was the fuel, a fuel-oxidant ratio of 1.2 resulted in the formation of β-Bi2O3, while a ratio of 0.6 produced a mixture of α-Bi2O3 and β-Bi2O3. rasayanjournal.co.in These findings underscore the importance of precisely controlling the fuel-to-oxidant ratio to tailor the desired properties of the bismuth oxide for specific applications, particularly in photocatalysis.

| Fuel-Oxidant Ratio (ϕ) | Particle Size | Crystalline Phase | Photocatalytic Activity |

|---|---|---|---|

| > 1 (e.g., 1.2) | 5-8 μm | β-Bi2O3 | Highest |

| = 1 | 6-10 μm | Mixture of α-Bi2O3 and β-Bi2O3 | Moderate |

| < 1 (e.g., 0.8, 0.6) | 9-14 μm | Mixture of α-Bi2O3 and β-Bi2O3 | Lower |

The choice of fuel in the solution combustion process is another determining factor for the final characteristics of the synthesized bismuth oxide. Different fuels possess varying reactivities and decomposition behaviors, which directly impact the combustion process and, consequently, the product's properties. Commonly used fuels include urea, glycine, citric acid, and hydrazine (B178648).

A comparative study on the use of urea, glycine, and citric acid as fuels for the synthesis of bismuth oxide revealed significant differences in the resulting products. ui.ac.id Bismuth oxide synthesized using urea as the fuel exhibited the highest photocatalytic activity for the degradation of methyl orange, with a degradation rate constant of 4.38 × 10⁻⁵ s⁻¹. ui.ac.idui.ac.id This was followed by glycine (3.38 × 10⁻⁵ s⁻¹) and citric acid (2.33 × 10⁻⁵ s⁻¹). ui.ac.idui.ac.id The superior performance of the urea-derived product was attributed to its smaller crystallite size and a band gap energy of 2.55 eV. ui.ac.id In contrast, the band gap energies for bismuth oxide synthesized with glycine and citric acid were 2.3 eV and 2.75 eV, respectively. ui.ac.id

In terms of crystalline structure, the use of urea and glycine as fuels resulted in mixed phases of α-Bi2O3 and β-Bi2O3, whereas citric acid as a fuel yielded only the α-Bi2O3 phase. ui.ac.id The morphology of the synthesized particles also varied with the fuel used. For instance, glycine tends to produce more porous structures compared to urea and citric acid. ui.ac.id

Hydrazine has also been employed as a fuel in the solution combustion synthesis of bismuth oxide. A study comparing urea and hydrazine as fuels found that the bismuth oxide synthesized with urea (BO1) demonstrated higher photocatalytic activity in degrading rhodamine B than the one synthesized with hydrazine (BO2), with degradation rate constants of 3.83 × 10⁻⁵ s⁻¹ and 3.43 × 10⁻⁵ s⁻¹, respectively. semanticscholar.orgresearchgate.net This difference in activity was linked to variations in morphology and surface area, which are influenced by the choice of fuel. semanticscholar.orgresearchgate.net

| Fuel | Crystalline Phase | Band Gap (eV) | Degradation Rate Constant (s⁻¹) for Methyl Orange | Degradation Rate Constant (s⁻¹) for Rhodamine B |

|---|---|---|---|---|

| Urea | α-Bi2O3 and β-Bi2O3 | 2.55 | 4.38 × 10⁻⁵ | 3.83 × 10⁻⁵ |

| Glycine | α-Bi2O3 and β-Bi2O3 | 2.3 | 3.38 × 10⁻⁵ | N/A |

| Citric Acid | α-Bi2O3 | 2.75 | 2.33 × 10⁻⁵ | N/A |

| Hydrazine | α-Bi2O3 | N/A | N/A | 3.43 × 10⁻⁵ |

Thermal decomposition of various bismuth precursors offers a straightforward route to obtaining bismuth oxide. The properties of the final oxide are highly dependent on the nature of the precursor and the decomposition conditions, such as temperature and atmosphere.

Bismuth hydroxide (Bi(OH)₃) is a common precursor that, upon heating, decomposes to form bismuth(III) oxide. wikipedia.org This process typically involves the loss of water molecules to yield the oxide.

Bismuth tartrates have also been investigated as precursors for the synthesis of bismuth oxide. The oxidative thermolysis of bismuth(III) DL-tartrate (BiC₄H₃O₆) has been shown to produce fine crystalline powders of tetragonal β-Bi₂O₃. urfu.ru The decomposition process involves an intermediate stage where bismuth(III) oxocarbonate ((BiO)₂CO₃) and metallic bismuth are formed. urfu.ru Subsequent heating in an air atmosphere at temperatures around 280°C leads to the formation of β-Bi₂O₃. urfu.ruresearchgate.net The morphology of the resulting bismuth oxide particles often inherits the morphology of the initial tartrate precursor. urfu.ru It has been noted that the thermolysis of certain bismuth tartrate precursors in air at 300°C can result in a mixture of β-Bi₂O₃ and (BiO)₂CO₃. urfu.ru With an increase in temperature, a phase transition from β-Bi₂O₃ to the monoclinic α-Bi₂O₃ can occur. urfu.ru

Other bismuth-containing precursors, such as bismuth subcarbonate ((BiO)₂CO₃), also undergo thermal decomposition to yield bismuth oxide. Studies have shown that nanostructured (BiO)₂CO₃ decomposes at temperatures between 300°C and 500°C. nih.gov

Oxidative thermolysis involves the thermal decomposition of a precursor in an oxidizing atmosphere, typically air. This method is particularly relevant for the synthesis of metal oxides from precursors that contain organic components or metals in a lower oxidation state.

In the context of bismuth oxide synthesis, oxidative thermolysis is the key process in the thermal decomposition of bismuth tartrates and other organic bismuth salts. urfu.ruresearchgate.net During the oxidative thermolysis of bismuth(III) DL-tartrate, the organic tartrate component is oxidized, leading to the formation of gaseous byproducts like water and carbon dioxide, while the bismuth is converted to its oxide. urfu.ru The process can be staged by carefully controlling the temperature. For instance, a consecutive incubation in air at 220°C followed by 280°C has been used to obtain fine crystalline powders of tetragonal β-Bi₂O₃ from a DL-BiC₄H₃O₆ precursor. urfu.ru

The oxidative thermolysis of bismuth nanoparticles also serves as a method to produce bismuth oxide. Thermal treatment of bismuth nanoparticles in air at temperatures ranging from 100°C to 750°C results in their oxidation to various phases of Bi₂O₃, with the specific phase being dependent on the annealing temperature. redalyc.org For example, the β-Bi₂O₃ phase has been observed to form at temperatures between 200°C and 300°C, while the α-Bi₂O₃ phase is formed in the range of 400°C to 600°C. redalyc.org

Green Synthesis Pathways for Nanomaterial Fabrication

In recent years, there has been a growing interest in developing environmentally friendly or "green" synthesis methods for nanomaterials. These approaches aim to reduce or eliminate the use of hazardous substances and often employ natural resources.

The green synthesis of bismuth oxide nanoparticles has been successfully demonstrated using various biological extracts, which can act as both reducing and capping agents. These extracts contain a variety of biomolecules, such as flavonoids, phenolic acids, and proteins, that facilitate the formation of nanoparticles.

An aqueous extract of Mentha pulegium (pennyroyal) has been utilized for the green synthesis of bismuth oxide nanoparticles (Bi₂O₃ NPs). nih.gov In this method, bismuth nitrate is treated with the plant extract, and the resulting product is heated to obtain the final nanoparticles. nih.gov The synthesized Bi₂O₃ NPs were found to have a monoclinic α-Bi₂O₃ crystalline structure with an estimated particle size of 150 nm. nih.gov

Similarly, an aqueous extract of Beta vulgaris (beetroot) has been employed for the biosynthesis of Bi₂O₃ NPs. chemmethod.com In this process, a bismuth salt (either bismuth sulfate (B86663) or bismuth nitrate pentahydrate) is mixed with the beetroot extract, and the pH is adjusted to 12 with NaOH. chemmethod.com The use of bismuth nitrate as the precursor resulted in crystalline rhombohedral phase Bi₂O₃ NPs with an average diameter of 34.89 nm. chemmethod.com These green synthesis methods offer a simple, cost-effective, and environmentally benign alternative to conventional chemical and physical methods for the fabrication of bismuth oxide nanomaterials.

| Plant Extract | Bismuth Precursor | Resulting Crystalline Phase | Average Particle Size |

|---|---|---|---|

| Mentha pulegium | Bismuth Nitrate | Monoclinic α-Bi₂O₃ | 150 nm |

| Beta vulgaris | Bismuth Nitrate Pentahydrate | Rhombohedral | 34.89 nm |

Ecologically Pure Methodologies for Bismuth Salt Preparation

The increasing global emphasis on environmental stewardship has driven the development of green chemistry principles in the synthesis of inorganic compounds. For bismuth salts, including precursors to this compound, ecologically pure methodologies focus on minimizing hazardous waste, reducing energy consumption, and utilizing non-toxic reagents. These methods are not only environmentally benign but also often result in rapid, high-yield reactions.

A significant advancement in this area is the use of microwave irradiation to accelerate reactions involving bismuth salts. Microwave-induced synthesis is considered a major greener route in modern chemistry. When reagents and a bismuth salt catalyst are subjected to microwave irradiation, the microwaves pass through the reaction vessel and directly heat the reactants. This avoids localized overheating at the vessel walls, reducing the likelihood of side reactions and byproduct formation, which in turn increases the yield of the desired product. The combination of bismuth salts and microwave irradiation can have a synergistic effect, leading to extremely rapid reactions with excellent yields.

Another green approach involves mechanochemistry, which is considered an environmentally friendly alternative to traditional solvent-based syntheses. Conventional methods for synthesizing bismuth compounds often use large quantities of solvents like nitric acid and water, which is environmentally unfavorable. Mechanochemical methods, by minimizing solvent use, align with the core principles of green chemistry.

Furthermore, "green synthesis" approaches for bismuth oxide nanoparticles, which can be derived from bismuth nitrate, often employ plant extracts or other biological materials as reducing and capping agents. For instance, Mentha pulegium (pennyroyal) aqueous extract has been successfully used as a reducing agent in the green synthesis of bismuth oxide nanoparticles from bismuth nitrate. Similarly, extracts from Beta vulgaris have been utilized for the biosynthesis of bismuth oxide nanoparticles. These biological methods offer a simple, cost-effective, and environmentally friendly route for producing bismuth-based materials.

The core advantages of these ecologically pure methodologies are rooted in the inherent properties of bismuth compounds, which are generally non-toxic and non-corrosive. In fact, the toxicity of bismuth nitrate is remarkably low. This low toxicity, combined with the efficiency and reduced environmental impact of green synthesis techniques, makes them highly attractive for the preparation of bismuth salts and their derivatives.

Other Advanced Synthesis and Fabrication Techniques

Beyond traditional methods, a range of advanced synthesis and fabrication techniques are employed to produce this compound and other bismuth-based materials, particularly in the form of thin films and composites with controlled morphologies. These techniques are crucial for tailoring the material properties for specific applications.

Chemical Spray Pyrolysis for Thin Film Deposition

Chemical spray pyrolysis is a versatile and cost-effective technique for depositing thin films of bismuth-based materials, including those derived from Bismuth (III) nitrate pentahydrate precursors. The process involves spraying a precursor solution onto a heated substrate. The droplets undergo aerosolization, solvent evaporation, and finally, thermal decomposition (pyrolysis) to form a solid film on the substrate surface.

The properties of the resulting thin films are highly dependent on several process variables. Key parameters that are systematically studied and optimized include the precursor solution concentration, deposition temperature, and post-deposition annealing temperature. For instance, in the synthesis of β-Bi2O3 thin films, an amorphous structure might be formed at a lower deposition temperature (e.g., 300 °C), which can then be converted to the crystalline β-phase by annealing at a higher temperature (e.g., 350 °C).

Bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O) is a commonly used precursor in this method. The precursor is typically dissolved in a suitable solvent, such as deionized water with the addition of nitric acid to ensure dissolution, to achieve the desired molar concentration. The optimization of these parameters is critical for controlling the film's structural, optical, and morphological properties, which in turn affect its performance in applications like photocatalysis.

Table 1: Process Parameters for Spray Pyrolysis of Bismuth Oxide Thin Films

| Parameter | Investigated Range/Value | Precursor | Resulting Phase | Reference |

|---|---|---|---|---|

| Deposition Temperature | 250 °C - 500 °C | Bismuth(III) acetate | Amorphous (at 300°C), β-Bi2O3 (at 350-450°C) | |

| Annealing Temperature | 300 °C - 550 °C | Bismuth(III) acetate | β-Bi2O3 (at 350°C) | |

| Precursor Concentration | 0.1 M | Bismuth(III) acetate | β-Bi2O3 | |

| Substrate Temperature | 320 °C | Bismuth nitrate | Polycrystalline Bi2O3 | |

| Spray Rate | ~40 mL/h | Bismuth nitrate | Polycrystalline Bi2O3 |

Vacuum Evaporation for Thin Film Preparation

Vacuum evaporation is a physical vapor deposition (PVD) technique used to produce thin films of materials like bismuth oxide. The process takes place in a high-vacuum chamber to prevent chemical reactions with atmospheric gases and to lower the boiling point of the source material. The material to be deposited, such as bismuth oxide (Bi2O3) or pure bismuth metal, is heated until it evaporates. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.

When elemental bismuth is used as the source, the deposited thin films can be subsequently oxidized through thermal treatment in the air at elevated temperatures (e.g., 125°C, 150°C, and 175°C) to form bismuth oxide films. This two-step process allows for the formation of crystalline bismuth oxide, with α-Bi2O3 being a dominant crystal structure.

The stoichiometry and properties of the deposited films can be significantly influenced by the deposition parameters, particularly the evaporation rate. For instance, low-rate evaporation (1-5 Å/sec) of Bi2O3 can result in microcrystalline, bismuth-rich films, while high-rate evaporation (15-25 Å/sec) can produce amorphous, oxygen-rich films. This is attributed to the thermal decomposition of Bi2O3 during the evaporation process. To overcome low reaction rates between the metal vapor and oxygen, a plasma-assisted reactive evaporation method can be employed, which increases the kinetic energy of the vapor atoms and enhances the oxidation process.

Table 2: Influence of Evaporation Rate on Bismuth Oxide Thin Film Properties

| Evaporation Rate | Film Stoichiometry | Film Structure | Reference |

|---|---|---|---|

| Low (1-5 Å/sec) | Bismuth-rich | Microcrystalline | |

| High (15-25 Å/sec) | Oxygen-rich | Amorphous |

Atmospheric Pressure Plasma Jet (APPJ) Deposition

Atmospheric Pressure Plasma Jet (APPJ) is an advanced technique for depositing thin films and coatings without the need for expensive vacuum systems. APPJ operates at ambient pressure, making it a more cost-effective and scalable method for surface processing. The jet generates a plume of low-temperature plasma that can be directed onto a substrate.

In the context of bismuth-based materials, an APPJ can be used to deposit crystalline bismuth oxide layers. Typically, a precursor powder, such as bismuth (III) oxide, is injected into the plasma jet. The high-energy plasma melts the particles, which are then deposited onto the substrate. This process can result in the formation of mixed-phase crystalline structures, such as a combination of monoclinic Bi2O3 and tetragonal Bi2O2.33.

The physicochemical properties of the deposited layers, including crystal structure, phase fractions, chemical composition, and layer thickness, are influenced by the plasma jet's operating parameters. These parameters can be modified to tailor the properties of the resulting material for specific applications, such as photocatalysis. The ability to produce crystalline layers under atmospheric conditions is a key advantage of the APPJ technique.

Co-precipitation Methods for Composite Formation

Co-precipitation is a widely used wet-chemical method for the synthesis of multi-component materials and composites, including those based on bismuth compounds. This technique is valued for its simplicity, cost-effectiveness, and ability to produce uniform, nanostructured materials at relatively low temperatures. The process involves the simultaneous precipitation of two or more cations from a solution to form an intimate mixture of their insoluble compounds.

In the synthesis of bismuth-based composites, such as BiOCl/CeO2, a facile one-step co-precipitation method can be employed. This involves mixing precursor solutions containing the respective metal ions and inducing precipitation under controlled conditions. The resulting composite material can exhibit enhanced properties compared to its individual components. For example, BiOCl/CeO2 composites have shown higher photodegradation performance for certain organic dyes than pure BiOCl or CeO2.

The synthesis of bismuth oxychloride (BiOCl) nanoparticles via chemical co-precipitation at room temperature has also been demonstrated. This simple and environmentally friendly process can yield tetragonal phase BiOCl nanoparticles. The characteristics of the nanoparticles, such as particle size and morphology, are influenced by factors like reagent concentration and pH.

Role of Surfactants and Additives in Morphology Control

The morphology, including the size and shape, of crystalline materials plays a crucial role in determining their physical and chemical properties. In the synthesis of bismuth-based nanomaterials, surfactants and additives are often employed to exert control over the nucleation and growth processes, thereby tailoring the final morphology of the particles.

Surfactants are molecules that adsorb onto the surfaces of growing nanocrystals. By selectively adsorbing to specific crystallographic facets, they can alter the relative growth rates of these facets, leading to the formation of specific shapes. For instance, in the synthesis of bismuth telluride nanoparticles, the choice of surfactants and solvents can control whether the resulting nanoparticles have a platelike or spherical morphology. Aromatic hydrocarbons as solvents tend to favor the formation of platelike Bi2Te3 nanoparticles, while the presence of surfactants like oleylamine (B85491) and 1-dodecanethiol (B93513) can yield spherical nanoparticles.

Additives can also play a significant role. For example, in the synthesis of basic bismuth nitrate crystals, the shape-directing agent 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) can be used to control the crystal shape, leading to the formation of Reuleaux triangles, hexagons, and deformed hexagon disks. Similarly, in the preparation of Bi2O3 nanoparticles, polyvinyl alcohol (PVA) can be used as a stabilizing agent during the synthesis process. Understanding the function and mechanism of these surfactants and additives is essential for the rational design and synthesis of bismuth-based materials with desired morphologies and enhanced performance.

Structural Characterization and Morphological Analysis of Bismuth Iii Nitrate Oxide and Derivatives

Crystalline Structures and Polymorphism

Bismuth (III) nitrate (B79036) oxide, often referred to as basic bismuth nitrate or bismuth subnitrate, is not a single compound but rather a family of compounds derived from the hydrolysis of bismuth(III) nitrate. The core of these structures is often related to the various polymorphs of bismuth oxide (Bi₂O₃). Bismuth oxide is a polymorphic material, existing in several crystalline forms, with the most common being the monoclinic α-phase, which is stable at room temperature, and the tetragonal β-phase, which is a metastable high-temperature phase. mdpi.com Other phases include body-centered cubic (γ-Bi₂O₃), face-centered cubic (δ-Bi₂O₃), orthorhombic (ε-Bi₂O₃), and triclinic (ω-Bi₂O₃). mdpi.comsohag-univ.edu.eg The specific phase obtained is highly dependent on the synthesis method and thermal history. sohag-univ.edu.eg

The two most investigated polymorphs of bismuth oxide are the low-temperature monoclinic α-phase and the high-temperature metastable tetragonal β-phase. mdpi.com

α-Bi₂O₃ (Monoclinic Phase): This is the thermodynamically stable form of bismuth oxide at room temperature. mdpi.comwikipedia.org It possesses a complex monoclinic crystal structure (space group P2₁/c) with layers of oxygen atoms and layers of bismuth atoms in between. wikipedia.orgarxiv.org Within this structure, there are two distinct coordination environments for the bismuth atoms: one is five-coordinate, and the other is six-coordinate. wikipedia.orgmaterialsproject.org The α-phase typically transforms to the cubic δ-phase upon heating above 729-730°C. wikipedia.orgnih.gov It can be synthesized through various methods, including the calcination of bismuth nitrate precursors at temperatures around 500°C. mdpi.com

β-Bi₂O₃ (Tetragonal Phase): This phase is a metastable form that typically forms at elevated temperatures and can be preserved to room temperature by controlled cooling. mdpi.comnih.gov It has a tetragonal crystal structure (space group P-42₁c) related to fluorite. wikipedia.orgscielo.org.mx The β-phase can be prepared by calcining precursors like bismutite (Bi₂O₃·CO₂) at 400°C or through the controlled calcination of hydrothermally synthesized bismuth nitrate derivatives at around 350°C. mdpi.comnih.gov On cooling, the β-phase transforms back to the stable α-phase, typically between 303°C and 550°C. wikipedia.orgnih.gov Compared to the α-phase, β-Bi₂O₃ often exhibits a stronger capacity to absorb visible light. mdpi.com

| Property | α-Bi₂O₃ | β-Bi₂O₃ |

|---|---|---|

| Crystal System | Monoclinic wikipedia.orgmaterialsproject.org | Tetragonal wikipedia.orgscielo.org.mx |

| Stability at Room Temp. | Stable mdpi.comwikipedia.org | Metastable mdpi.com |

| Typical Formation Temp. | Calcination at ~500°C mdpi.com | Calcination at ~350°C mdpi.com |

| Coordination Geometry (Bi) | Distorted 5 and 6 coordinate wikipedia.orgmaterialsproject.org | Related to fluorite structure wikipedia.org |

Beyond the monoclinic and tetragonal phases, bismuth oxide can adopt cubic structures, primarily the body-centered cubic γ-phase and the face-centered cubic δ-phase. wikipedia.org

γ-Bi₂O₃ (Body-Centered Cubic): This is a metastable phase that can form upon cooling from the high-temperature δ-phase. wikipedia.org The γ-phase can persist to room temperature if the cooling rate is very slow. wikipedia.org Its structure is related to sillenite (B1174071) (Bi₁₂SiO₂₀). wikipedia.org

δ-Bi₂O₃ (Cubic): The stable high-temperature form of Bi₂O₃ is the cubic δ-phase, which forms when the monoclinic α-phase is heated above approximately 730°C and remains stable up to the melting point of 825°C. wikipedia.orgnih.gov It has a defective fluorite-type crystal structure where the oxygen sites are only 75% occupied, meaning two of the eight oxygen sites in the unit cell are vacant. wikipedia.org These intrinsic vacancies lead to exceptionally high oxide ion conductivity. wikipedia.org

| Property | γ-Bi₂O₃ | δ-Bi₂O₃ |

|---|---|---|

| Crystal System | Body-Centered Cubic wikipedia.org | Face-Centered Cubic researchgate.net |

| Formation | Metastable, from cooling δ-phase wikipedia.org | Stable, from heating α-phase >730°C wikipedia.orgnih.gov |

| Key Structural Feature | Related to sillenite structure wikipedia.org | Defective fluorite-type structure with oxygen vacancies wikipedia.org |

The hydrolysis of bismuth(III) nitrate in aqueous solutions leads to the formation of complex polynuclear cations. mdpi.com These materials are structurally characterized by the presence of hexanuclear bismuth oxido-hydroxido cluster ions. researchgate.net The two most common and well-characterized polycations are [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. mdpi.comresearchgate.net

The core of these cluster cations is an octahedron of six bismuth atoms. wikipedia.org The Bi³⁺ ions are positioned at the corners of the octahedron and are bridged by oxide (O²⁻) and hydroxide (B78521) (OH⁻) anions located at the center of the eight triangular faces. wikipedia.org These clusters form the fundamental building blocks of various basic bismuth nitrate crystalline structures. researchgate.netresearchgate.net The specific cluster ion that is preferentially formed depends on factors such as the pH of the solution and the bismuth-to-nitrate molar ratio. researchgate.netresearchgate.net

When crystallization occurs from non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), the DMSO molecules can also act as ligands. acs.orgnih.gov Research has shown the synthesis of large polynuclear clusters, such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO], where DMSO molecules are directly coordinated to bismuth atoms. acs.orgnih.gov In these complex structures, both coordinated and non-coordinated (solvate) DMSO molecules can be present, highlighting the versatility of ligand coordination in these systems. acs.orgnih.gov

Through detailed crystallographic studies, a number of specific basic bismuth nitrate compositions have been synthesized and structurally characterized. These compounds incorporate the core hexanuclear bismuth clusters with varying numbers of nitrate anions and water molecules.

Some of the identified compositions include:

Bi₆O₄(OH)₄₅(H₂O)](NO₃): This compound crystallizes in the monoclinic space group P2₁/n. acs.orgnih.gov

Bi₆O₅(OH)₃₅·3H₂O: This composition contains the {[Bi₆O₅(OH)₃]⁵⁺} cluster. researchgate.netresearchgate.net

Bi₆O₆(OH)₃₃·1.5H₂O: This material is formed under hydrothermal conditions at approximately 190°C. researchgate.netuga.edu

[Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁: This anhydrous nitrate is built upon an average of the [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ polycations and crystallizes in the monoclinic space group P2₁. researchgate.netresearchgate.net

| Chemical Formula | Key Structural Feature / Synthesis Note | Reference |

|---|---|---|

| Bi₆O₄(OH)₄₅(H₂O)](NO₃) | Crystallizes from aqueous solution; monoclinic P2₁/n space group. | acs.orgnih.gov |

| Bi₆O₅(OH)₃₅·3H₂O | Obtained from hydrolysis with sodium hydroxide or urea (B33335). | researchgate.netresearchgate.net |

| Bi₆O₆(OH)₃₃·1.5H₂O | Obtained via hydrothermal synthesis at 190°C. | researchgate.netuga.edu |

| [Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁ | Contains an average of two different polycations ([Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺). | researchgate.netresearchgate.net |

The method of crystal preparation can significantly influence the final structure of basic bismuth nitrates, leading to either ordered or disordered packing of the constituent ions. dtu.dk This phenomenon is particularly evident in compounds that contain a mixture of the two different complex ions, [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. dtu.dk

Slow Crystal Growth: A slow crystallization process can result in an ordered crystal structure. For a composition of [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅, slow growth yields a monoclinic structure (space group P2₁) with a well-defined, ordered arrangement of the two distinct polycations. dtu.dkrsc.org

Fast Crystal Growth: In contrast, a very fast crystal growth mode for the same chemical composition leads to a disordered structure. dtu.dk The complex ions are disordered within a different monoclinic cell. This disordered structure can be described by smaller, simpler unit cells (such as monoclinic C2/m or trigonal R-3) which represent an average of the disordered ions. dtu.dk Therefore, the kinetics of crystallization is a critical parameter that dictates the degree of structural order in these complex ionic compounds. dtu.dk

Microstructure and Nanostructure Analysis

The microstructure and nanostructure of Bismuth (III) nitrate oxide (BiONO₃) and its derivatives are pivotal in determining their physical and chemical properties. Researchers employ various synthesis techniques to control these features for specific applications.

The synthesis method significantly influences the particle size and distribution of BiONO₃-derived nanomaterials. For instance, a hydrothermal method using bismuth nitrate pentahydrate can produce bismuth oxide (Bi₂O₃) nanoparticles with crystallite sizes ranging from 13.4 to 30.7 nm by adjusting the initial concentration of bismuth nitrate. tuiasi.ro Specifically, increasing the initial concentration from 0.05 mol/L to 0.3 mol/L leads to a decrease in the crystallite size. tuiasi.ro This is attributed to a higher nucleation rate compared to the growth rate at higher precursor concentrations. tuiasi.ro

In another approach, the thermal decomposition of a bismuth-based metal-organic framework (MOF) yielded spherical Bi₂O₃ nanoparticles with an estimated particle size of 60 nm, as confirmed by Scanning Electron Microscopy (SEM). ijcce.ac.ir Dynamic Light Scattering (DLS) analysis of these nanoparticles showed a single peak with a size of about 70 nm, indicating a narrow size distribution. ijcce.ac.ir Similarly, a green synthesis method using Mentha pulegium extract produced Bi₂O₃ nanoparticles with a size of approximately 220 nm according to DLS, which was consistent with SEM observations. nih.gov

Hydrothermal synthesis has also been employed to create bismuth vanadate (B1173111) (BiVO₄) from BiONO₃, resulting in grains with an average size of 100 nm. researchgate.net Furthermore, Bi₂S₃ nanoparticles with a core size of about 8.6 nm have been synthesized. nih.gov The co-precipitation process has been used to synthesize Bi₂O₃ nanoparticles, with the crystallite size estimated to be 54 nm using the Scherrer formula on the (120) diffraction peak. malayajournal.org

Table 1: Particle and Crystallite Sizes of this compound Derivatives

| Derivative Compound | Synthesis Method | Analysis Technique | Reported Size |

|---|---|---|---|

| Bi₂O₃ | Hydrothermal | XRD | 13.4 - 30.7 nm |

| Bi₂O₃ | Thermal Decomposition of MOF | SEM | ~60 nm |

| Bi₂O₃ | Thermal Decomposition of MOF | DLS | ~70 nm |

| Bi₂O₃ | Green Synthesis | DLS | ~220 nm |

| Bi₂O₃ | Co-precipitation | XRD | ~54 nm |

| BiVO₄ | Hydrothermal | SEM | ~100 nm |

| Bi₂S₃ | Not Specified | TEM | ~8.6 nm |

The morphology of materials derived from this compound is highly tunable through the selection of synthesis parameters. Various shapes have been reported, each potentially offering unique properties for different applications.

Hydrothermal synthesis methods have been shown to produce diverse morphologies. For instance, bismuth oxide powders synthesized from bismuth nitrate solutions can form spherical or strip-like shapes that connect into networks. researchgate.net By controlling the pH during synthesis, the uniformity of these nanometer-scale networks can be optimized. researchgate.net Another study using a co-precipitation method resulted in agglomerated Bi₂O₃ crystallites with a rod-like structure. malayajournal.org

The thermal decomposition of a bismuth-based MOF is a method that has been used to produce Bi₂O₃ nanoparticles with a spherical morphology. ijcce.ac.ir In the synthesis of bismuth vanadate (BiVO₄) from BiONO₃, the resulting powder consisted of grains that formed larger agglomerates. researchgate.net

The influence of precursor concentration has been observed in the formation of bismuth oxide thin films. A higher concentration (5 mM) resulted in a macroporous structure composed of secondary particles, while a lower concentration (1 mM) led to a more solid film with larger secondary particles. researchgate.net

The exposed crystal facets of a material can significantly impact its chemical and physical properties, including its photocatalytic activity. In bismuth-based materials, engineering the catalyst to expose specific facets is a key strategy for enhancing performance.

For bismuth oxyhalides, it has been observed that catalysts with dominant {001} facets exhibit higher photocatalytic activity. mdpi.com This is attributed to the internal electric field being directed along the direction, which promotes the separation of photogenerated electron-hole pairs. mdpi.com The magnitude of this internal electric field has been shown to be positively correlated with the percentage of exposed {001} facets. mdpi.com

In the case of β-Bi₂O₃, the exposure of the (201) facet in a composite with g-C₃N₄ was found to be crucial for its photocatalytic performance in CO₂ reduction. mdpi.com While Bi₂O₃ alone did not produce CO, the composite showed enhanced activity, which was attributed to the favorable interface and affinity provided by the (201) facet of Bi₂O₃. mdpi.com

Furthermore, the (020) facet of monoclinic Bi₂O₃ in a heterojunction with CuBi₂O₄ was reported to enhance the photocatalyst's performance by improving the adsorption of H₂O molecules, which facilitates the kinetics of the water oxidation reaction. mdpi.com

The morphology of thin films derived from this compound is highly dependent on the deposition technique and subsequent treatments. Sol-gel aqueous routes have been used to deposit both undoped and antimony-doped Bi₂O₃ films on glass substrates. see.asso.fr

The concentration of the precursor solution plays a significant role in the resulting film morphology. researchgate.net For instance, bismuth-oxide thin films deposited from a 5 mM precursor solution exhibited a macroporous structure with secondary particles of several hundred nanometers. researchgate.net In contrast, a film deposited from a 1 mM precursor solution was more solid, with secondary particles approaching 1 μm in size. researchgate.net This difference is attributed to the increased collision and branching of particles at higher concentrations. researchgate.net

Vapor chopping during vacuum evaporation is another technique used to modify thin film morphology. This process, which involves interrupting the growth flux, leads to a change in the columnar growth of the films and results in a decrease in crystallite size. scholarsresearchlibrary.com For bismuth oxide thin films, vapor chopping produced smaller grains compared to non-chopped films. scholarsresearchlibrary.com The average crystallite size for non-chopped films was ~30 and ~33 nm for thicknesses of 150 and 200 nm, respectively, while for vapor-chopped films, it was ~26 and ~29 nm. scholarsresearchlibrary.com

Defects, particularly oxygen vacancies, and the resulting internal electric fields play a crucial role in the properties of bismuth-based materials. Oxygen vacancies can act as positive charge centers, trapping electrons and thereby inhibiting the recombination of photogenerated electron-hole pairs. researchgate.net This enhances the photocatalytic performance of the material. researchgate.net

The presence of oxygen vacancies can be induced through methods like calcination. researchgate.net In BiOIO₃ photocatalysts, for example, characterization has revealed that the calcination method can create oxygen vacancies. researchgate.net The δ-phase of Bi₂O₃ has a defective fluorite-type crystal structure where two of the eight oxygen sites in the unit cell are vacant. wikipedia.org These intrinsic vacancies are highly mobile, contributing to the material's high ionic conductivity. wikipedia.org

Internal electric fields (IEFs) are another important factor, particularly in photocatalysis. In bismuth oxyhalides, the IEF is directed along the direction, which facilitates the separation of charge carriers. mdpi.com The strength of this IEF has been shown to be directly related to the percentage of exposed {001} facets, with a higher exposure leading to a stronger IEF and, consequently, higher photocatalytic activity. mdpi.com The manipulation of oxygen vacancies can also be achieved through the application of local electric fields, for instance, by a voltage-biased Atomic Force Microscopy (AFM) tip, allowing for non-volatile control of local properties. youtube.com

Advanced Characterization Techniques in Bismuth Iii Nitrate Oxide Research

Diffraction Techniques

Diffraction methods are indispensable for determining the atomic and molecular structure of crystalline materials. In the context of Bismuth (III) nitrate (B79036) oxide research, X-ray based techniques provide fundamental insights into its solid-state and solution-phase structures.

X-ray Diffraction (XRD) is a primary tool for the phase identification and analysis of the crystalline nature of Bismuth (III) nitrate oxide, often referred to as bismuth subnitrate or bismuth oxynitrate. This technique has been instrumental in identifying the various complex structures that can form. This compound is not a single, simple compound but can exist in numerous stoichiometries, often containing complex cationic clusters or layered arrangements.

XRD analysis has confirmed the existence of specific structural motifs within different forms of bismuth oxynitrate. For instance, some forms are characterized by the presence of the octahedral [Bi₆O₄(OH)₄]⁶⁺ cation. alignchemical.com Other variations include compounds containing {[Bi₆O₅(OH)₃]⁵⁺}₂ clusters or layered structures with [Bi₂O₂]²⁺ layers. researchgate.netwikipedia.orgrsc.org The precise identification of these phases is achieved by comparing the experimental XRD patterns with reference patterns from crystallographic databases or with patterns calculated from single-crystal structure data. dtu.dk

The conditions of synthesis, such as pH, temperature, and precursor concentration, significantly influence the final crystalline phase of the precipitated this compound. XRD is routinely used to verify the phase purity of a synthesized batch and to study phase transformations that may occur upon further treatment, such as calcination. researchgate.net For example, XRD patterns can distinguish between different basic bismuth nitrate phases and track their conversion to various bismuth oxides (e.g., α-Bi₂O₃) upon heating. rsc.org

Detailed analysis of XRD peak profiles can also provide information on the material's crystallinity, crystallite size, and lattice strain. imim.pl Rietveld refinement of powder XRD data is a powerful method used to obtain detailed structural information, including lattice parameters and atomic positions, for polycrystalline samples of this compound. dtu.dkresearchgate.net

Table 1: Crystalline Phases of this compound Identified by XRD

| Formula/Structural Unit | Common Name/Description | Key Structural Feature |

|---|---|---|

| Bi₆O₄(OH)₄₆·H₂O | Bismuth Oxynitrate | Contains the [Bi₆O₄(OH)₄]⁶⁺ cluster cation. wikipedia.orgrsc.org |

| Bi₆O₅(OH)₃₅·3H₂O | Basic Bismuth Nitrate | Contains {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster units. wikipedia.orgrsc.orgrsc.org |

| Bi₂O₂(OH)NO₃ | Bismuth Oxynitrate | Characterized by layered [Bi₂O₂]²⁺ structures. researchgate.netwikipedia.org |

To understand the dynamic processes of formation and decomposition of this compound, in-situ synchrotron X-ray radiation powder diffraction is a powerful technique. This method allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature or a reactive atmosphere. mdpi.com

Research on basic bismuth (III) nitrates has utilized in-situ synchrotron XRD to investigate their synthesis under hydrothermal conditions and their subsequent thermal decomposition into α-Bi₂O₃. rsc.orgresearchgate.net These studies have successfully tracked the transformation pathways between different basic bismuth nitrate phases. For example, the transformation of Bi₆O₄(OH)₄₆·4H₂O to other intermediate oxynitrate species before the final formation of bismuth oxide was elucidated. rsc.orgresearchgate.net The high temporal and angular resolution of synchrotron radiation enables the detection of short-lived intermediate phases that would be missed by conventional, ex-situ XRD analysis. This provides invaluable mechanistic insights into the solid-state reactions governing the chemistry of this compound. rsc.org

While XRD is ideal for solid-state analysis, Large-Angle X-ray Scattering (LAXS) provides crucial information about the structure of species in solution. The formation of this compound often begins with the hydrolysis of the hydrated bismuth(III) ion, [Bi(H₂O)₈]³⁺, in aqueous solution. alignchemical.comacs.org

LAXS studies, often complemented by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have been used to determine the coordination environment of the Bi³⁺ ion in highly acidic aqueous solutions. acs.org These investigations have shown that before hydrolysis and polymerization lead to the formation of oxynitrate clusters, the bismuth(III) ion is coordinated by water molecules. acs.org In very acidic perchlorate (B79767) solutions, LAXS and EXAFS data are consistent with an eight-coordinate bismuth(III) ion, with a mean Bi-O bond distance of approximately 2.41 Å. acs.org Understanding this initial solution structure is fundamental to controlling the subsequent hydrolysis and precipitation processes that yield the various solid forms of this compound.

Spectroscopic Methods

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing information on vibrational modes and electronic energy levels. For this compound, infrared and UV-Visible spectroscopy are particularly revealing.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, FTIR is essential for confirming the presence of nitrate ions, hydroxyl groups, and Bi-O bonds. researchgate.net

The FTIR spectra of various bismuth oxynitrates exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is typically assigned to the O-H stretching vibrations of hydroxyl groups or water molecules present in the structure. researchgate.net The presence of the nitrate group (NO₃⁻) is confirmed by strong absorption bands, particularly the asymmetric stretching vibration which appears in the range of 1200 cm⁻¹ to 1700 cm⁻¹. researchgate.net The vibrations corresponding to the Bi-O bonds in the bismuth-oxygen (B8504807) framework are observed at lower wavenumbers, typically in the range of 400-900 cm⁻¹, with intense peaks often seen around 844 cm⁻¹ attributed to Bi-O-Bi bonds. researchgate.netaip.org

FTIR analysis can also be used to monitor the thermal decomposition of this compound, as the disappearance of bands corresponding to nitrate and hydroxyl groups and the evolution of bands characteristic of Bi₂O₃ can be tracked with increasing temperature.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3200-3600 | O-H stretching (hydroxyl groups, H₂O) | researchgate.net |

| 1200-1700 | Asymmetric stretching of nitrate (NO₃⁻) groups | researchgate.net |

| ~844 | Bi-O-Bi bond vibrations | researchgate.net |

UV-Visible (UV-Vis) Diffuse Reflectance Spectroscopy is a key technique for investigating the optical properties and electronic structure of solid materials, including this compound and its derivatives. This method measures the light reflected from a powdered sample over the ultraviolet and visible range of the electromagnetic spectrum. caltech.edu The resulting spectrum reveals the wavelengths at which the material absorbs light, which corresponds to the promotion of electrons from the valence band to the conduction band.

From the absorption data, the optical band gap energy (Eg) of the semiconductor material can be determined. This is a critical parameter that dictates its potential applications in photocatalysis and optoelectronics. The band gap is typically calculated from a Tauc plot, which relates the absorption coefficient to the photon energy. researchgate.netresearchgate.net While pure this compound itself is less studied for its photocatalytic properties compared to its decomposition product, bismuth oxide (Bi₂O₃), understanding its optical properties is important. The band gap of Bi₂O₃, derived from bismuth nitrate precursors, typically falls in the range of 2.3 to 3.6 eV, depending on the crystalline phase. researchgate.netresearchgate.netsohag-univ.edu.eg The UV-Vis spectrum of this compound would show strong absorption in the UV region, corresponding to its wide band gap. Any changes in the composition or structure of the oxynitrate would be reflected in its absorption spectrum and calculated band gap.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS is crucial for confirming the oxidation states of bismuth and other constituent elements.